BenchChemオンラインストアへようこそ!

Fmoc-His-Aib-OH

Peptide Impurity Profiling Semaglutide Manufacturing Chromatographic Purity

Incorporate Fmoc-His-Aib-OH into your SPPS workflow to bypass the low-yield, slow coupling of sterically hindered Aib. This pre-formed dipeptide boosts synthetic efficiency by ≥20%, delivering consistent coupling yields and reducing HPLC purification burden. Achieve single-impurity levels ≤0.10% with high-purity material (≥99% HPLC)—the established building block for semaglutide's N-terminal His-Aib motif. Available as free base or TFA salt (CAS 1446013-08-6). Directly impacts COGS by minimizing re-coupling and side-product removal. Request a quote today.

Molecular Formula C25H26N4O5
Molecular Weight 462.5 g/mol
Cat. No. B15316093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-His-Aib-OH
Molecular FormulaC25H26N4O5
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H26N4O5/c1-25(2,23(31)32)29-22(30)21(11-15-12-26-14-27-15)28-24(33)34-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14,20-21H,11,13H2,1-2H3,(H,26,27)(H,28,33)(H,29,30)(H,31,32)/t21-/m0/s1
InChIKeyDRXNKOXLDLFGEG-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-His-Aib-OH: High-Purity Dipeptide Building Block for Semaglutide and Helix-Stabilized Peptide Synthesis


Fmoc-His-Aib-OH (CAS 1446013-07-5) is a synthetic dipeptide building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). It consists of an N-terminal Fmoc-protected L-histidine (His) coupled to the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The compound has a molecular formula of C₂₅H₂₆N₄O₅ and a molecular weight of 462.5 g/mol. The inclusion of Aib imparts conformational rigidity, favoring the formation of 3₁₀- or α-helical structures in downstream peptides. This compound serves as a critical intermediate in the synthesis of the GLP-1 receptor agonist semaglutide, where it forms the N-terminal His-Aib motif. [1] Commercially, it is available as a free base or as a TFA salt (CAS 1446013-08-6), with high-purity grades (≥99% by HPLC) specifically tailored for pharmaceutical peptide manufacturing. [2]

Why Fmoc-His-Aib-OH Cannot Be Replaced by Other Fmoc-Protected Dipeptides or Aib Analogs


Substituting Fmoc-His-Aib-OH with alternative Fmoc-protected dipeptides (e.g., Fmoc-His-Ala-OH) or single amino acid derivatives (e.g., Fmoc-Aib-OH, Fmoc-His(Trt)-OH) fundamentally compromises synthetic outcomes in SPPS. The Aib residue is uniquely challenging due to its sterically hindered α,α-disubstitution, which dramatically reduces acylation rates during peptide coupling. [1] Using a pre-formed Fmoc-His-Aib-OH dipeptide bypasses the low-yield, slow coupling of Fmoc-Aib-OH directly onto a resin-bound histidine residue, improving overall synthetic efficiency by an estimated 20% or more. [2] Furthermore, substitution with a Trt-protected histidine analog (e.g., Fmoc-His(Trt)-Aib-OH) introduces an extra acid-labile deprotection step, which can generate epimeric impurities and lower final API purity if not meticulously controlled; established manufacturing routes for Fmoc-His-Aib-OH achieve single-impurity levels below 0.10%. [3] Generic replacement thus risks both decreased yield and introduction of new, difficult-to-remove byproducts in the final therapeutic peptide.

Quantitative Differentiation of Fmoc-His-Aib-OH: Impurity Profiles, Synthesis Efficiency, and Conformational Impact


Fmoc-His-Aib-OH Exhibits Significantly Lower Single-Impurity Levels Compared to Fmoc-His(Trt)-Aib-OH

A patented one-pot synthesis method for Fmoc-His-Aib-OH·R1 (R1 = TFA, etc.) yields a product with single impurities reduced to ≤0.10% and isomer impurities to ≤0.05%. [1] In contrast, prior art methods for Fmoc-His(Trt)-Aib-OH, which require an additional deprotection step, achieved a total purity of only 98.27% with higher single-impurity content, as disclosed in CN112625087A. [2] The use of the pre-deprotected Fmoc-His-Aib-OH directly eliminates the risk of byproducts arising from the acidic Trt-removal step.

Peptide Impurity Profiling Semaglutide Manufacturing Chromatographic Purity

Pre-Formed Fmoc-His-Aib-OH Dipeptide Reduces Reagent Excess and Improves Atom Economy vs. Fmoc-His(Fmoc)-Aib-OH

A recent patent application (CN119751552A) describes an optimized semaglutide synthesis using Fmoc-His(Fmoc)-Aib-OH as a starting material to reduce reagent usage. [1] The baseline comparison is against Fmoc-His-Aib-OH·TFA, which the patent notes required a large excess (8–10 equivalents) in prior syntheses. By switching to the di-Fmoc analog, the required molar excess was reduced to 1–3 equivalents. [2] While the di-Fmoc analog offers an improvement, this data underscores the substantial inefficiency of using the standard Fmoc-His-Aib-OH·TFA in certain convergent synthesis routes, establishing a critical performance benchmark for procurement decisions.

Atom Economy Green Chemistry Semaglutide Process Optimization

Aib-Containing Dipeptide Enhances Helical Conformation and Backbone Rigidity Compared to Proteinogenic Amino Acid Analogs

The α,α-disubstituted nature of the Aib residue strongly restricts the conformational space of the peptide backbone, favoring 3₁₀- and α-helical structures. In contrast, dipeptides containing proteinogenic amino acids like alanine (e.g., Fmoc-His-Ala-OH) exhibit much greater backbone flexibility and do not inherently promote helix formation. This conformational constraint translates into enhanced metabolic stability of the resulting peptide therapeutics, as the rigidified structure is less accessible to proteolytic enzymes. [1]

Peptide Conformation Helix Induction Proteolytic Stability

Fmoc-His-Aib-OH TFA Demonstrates Superior Impurity Control vs. Generic Peptide Intermediates

Commercial specifications for high-grade Fmoc-His-Aib-OH TFA (CAS 1446013-08-6) guarantee a purity of ≥98% by HPLC, with a single impurity limit of ≤0.5% and total impurities ≤1.0%. [1] This contrasts with a typical purity of 95% reported for some standard research-grade Fmoc-His-Aib-OH materials. [2] While the target compound itself can be procured at >99% purity as the free base [3], the TFA salt form provides a well-defined impurity profile that meets cGMP requirements for late-stage clinical and commercial peptide manufacturing, validated by 24-month stability testing at -20°C. [4]

Peptide API Quality GLP-1 Agonist Synthesis Impurity Specification

Procurement-Driven Application Scenarios for Fmoc-His-Aib-OH in Peptide Therapeutics and Discovery


cGMP Manufacturing of Semaglutide and Next-Generation GLP-1 Analogs

Fmoc-His-Aib-OH (free base or TFA salt) is the established starting material for constructing the N-terminal His-Aib motif in semaglutide. The compound's high purity (single impurity ≤0.10% achievable via optimized manufacturing [1]) and the availability of a well-characterized TFA salt with defined impurity specifications [2] make it the preferred choice for commercial peptide API production. Procurement of this specific dipeptide building block ensures consistent coupling yields and minimizes the purification burden in downstream HPLC steps, directly impacting cost of goods (COGS). [3]

Structure-Activity Relationship (SAR) Studies on Helix-Constrained Peptides

Researchers investigating peptide-protein interactions, particularly those requiring a stable helical conformation, utilize Fmoc-His-Aib-OH to introduce a rigid, helix-inducing turn. The Aib residue's well-documented propensity to nucleate 3₁₀- and α-helices provides a predictable conformational bias. This is critical for designing peptide inhibitors of intracellular targets (e.g., p53-HDM2 [4]) or antimicrobial peptides where amphipathic helicity correlates with activity. [5] Substituting with a flexible dipeptide would abrogate this structural feature, confounding SAR interpretation.

Process Development and Optimization of Convergent Peptide Synthesis

In convergent peptide synthesis strategies, the choice of dipeptide protecting group strategy has a major impact on atom economy and cost. Recent patents highlight that while standard Fmoc-His-Aib-OH·TFA requires a high molar excess (8–10 eq) in certain assemblies, advanced protected analogs (e.g., Fmoc-His(Fmoc)-Aib-OH) reduce this to 1–3 eq. [6] Process chemists must therefore evaluate the trade-off between the lower cost per gram of Fmoc-His-Aib-OH and the reduced excess required for its di-Fmoc counterpart. This makes Fmoc-His-Aib-OH a critical baseline comparator for evaluating novel synthetic routes and optimizing large-scale manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-His-Aib-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.